An In-depth Technical Guide to 1,1-Diethoxy-4-iodobutane
An In-depth Technical Guide to 1,1-Diethoxy-4-iodobutane
This technical guide provides a comprehensive overview of 1,1-diethoxy-4-iodobutane, a bifunctional organic compound with significant potential in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, a proposed synthetic pathway, expected reactivity, and essential safety protocols. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes confirmed information with expert analysis based on the well-established chemistry of its constituent functional groups: an acetal and a primary alkyl iodide.
Core Compound Identification and Properties
1,1-Diethoxy-4-iodobutane is a unique molecule that incorporates a protected aldehyde in the form of a diethyl acetal and a reactive primary iodide. This structure makes it a valuable building block for introducing a four-carbon chain with latent carbonyl functionality.
| Identifier | Value | Source |
| Chemical Name | 1,1-Diethoxy-4-iodobutane | - |
| CAS Number | 1365964-16-4 | |
| Molecular Formula | C₈H₁₇IO₂ | |
| Molecular Weight | 288.12 g/mol | Calculated |
| InChI Code | 1S/C8H17IO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3 | |
| InChI Key | SICAGLWXWIDTFM-UHFFFAOYSA-N |
Physical and Chemical Properties (Predicted)
| Property | Predicted Value | Basis of Prediction |
| Appearance | Colorless to light yellow liquid | Based on 1-iodobutane and other iodoalkanes which are often colorless but can discolor upon exposure to light. |
| Boiling Point | ~220-240 °C | Higher than 1-iodobutane (130-131 °C) due to increased molecular weight and the presence of polar ether linkages. |
| Density | ~1.3 g/mL | Higher than water, and greater than 1-iodobutane (1.617 g/mL) is unlikely, but the acetal group will lower the density compared to a pure poly-iodinated alkane. |
| Solubility | Soluble in common organic solvents (e.g., ether, THF, dichloromethane). Insoluble in water. | The alkyl iodide and acetal functionalities confer lipophilicity. Acetals can be unstable in aqueous acid. |
Synthesis and Mechanistic Considerations
A robust and logical synthetic route to 1,1-diethoxy-4-iodobutane can be proposed starting from readily available precursors. The following two-step sequence is a plausible and efficient method.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1,1-diethoxy-4-iodobutane.
Step-by-Step Experimental Protocol (Proposed)
Part 1: Synthesis of 1-Chloro-4,4-diethoxybutane (Acetalization)
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chlorobutanal, a 3-fold molar excess of absolute ethanol, and a catalytic amount (0.01-0.05 equivalents) of p-toluenesulfonic acid.
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Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
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Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
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Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield 1-chloro-4,4-diethoxybutane.
Part 2: Synthesis of 1,1-Diethoxy-4-iodobutane (Finkelstein Reaction)
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In a round-bottom flask protected from light, dissolve 1-chloro-4,4-diethoxybutane in anhydrous acetone.
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Add a 1.5 to 2-fold molar excess of sodium iodide.
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Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the formation of a white precipitate of sodium chloride.[1]
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After the reaction is complete (as determined by TLC or GC), cool the mixture to room temperature.
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Filter to remove the precipitated sodium chloride.
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Concentrate the filtrate under reduced pressure to remove the acetone.
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Redissolve the residue in diethyl ether and wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the final product by vacuum distillation to obtain 1,1-diethoxy-4-iodobutane.
Chemical Reactivity and Applications
The bifunctional nature of 1,1-diethoxy-4-iodobutane makes it a versatile reagent in organic synthesis. The two key reactive sites are the primary carbon-iodine bond and the acetal group.
Reactivity of the C-I Bond:
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Nucleophilic Substitution: The primary iodide is an excellent leaving group, making the terminal carbon highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, cyanides, azides, thiolates, and carbanions). This allows for the introduction of various functional groups at the end of the four-carbon chain.[2]
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Organometallic Reagent Formation: It can be used to form Grignard or organolithium reagents, which can then react with various electrophiles.
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Coupling Reactions: The iodide can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon bonds.
Reactivity of the Acetal Group:
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Stability: The diethyl acetal is stable under neutral and basic conditions, making it an effective protecting group for the aldehyde functionality during reactions at the iodo-end of the molecule.
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Deprotection: The acetal can be readily hydrolyzed under acidic conditions (e.g., aqueous HCl or trifluoroacetic acid) to reveal the aldehyde. This allows for subsequent transformations of the carbonyl group.
Potential Applications in Drug Development:
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Scaffold for Heterocycle Synthesis: The ability to introduce a nucleophile at one end and then deprotect the aldehyde to participate in cyclization reactions makes it a valuable precursor for various heterocyclic systems, which are common motifs in pharmaceuticals.[3]
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Linker for Prodrugs and Bioconjugation: The four-carbon chain can act as a linker to attach a drug molecule to a carrier or another active molecule.
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Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new binding motifs for protein targets.
Spectral Characteristics (Predicted)
¹H NMR (Predicted):
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δ ~ 4.5-4.8 ppm (t, 1H): The methine proton of the acetal (CH(OEt)₂), appearing as a triplet due to coupling with the adjacent CH₂ group.
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δ ~ 3.4-3.7 ppm (q, 4H): The methylene protons of the two ethoxy groups (OCH₂CH₃), appearing as a quartet.
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δ ~ 3.2 ppm (t, 2H): The methylene protons adjacent to the iodine atom (ICH₂), appearing as a triplet.
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δ ~ 1.6-2.0 ppm (m, 4H): The two central methylene groups of the butane chain.
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δ ~ 1.2 ppm (t, 6H): The methyl protons of the two ethoxy groups (OCH₂CH₃), appearing as a triplet.
¹³C NMR (Predicted):
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δ ~ 102-104 ppm: The acetal carbon (CH(OEt)₂).
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δ ~ 60-62 ppm: The methylene carbons of the ethoxy groups (OCH₂CH₃).
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δ ~ 30-35 ppm: The methylene carbon adjacent to the acetal.
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δ ~ 25-30 ppm: The other central methylene carbon.
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δ ~ 6-8 ppm: The methylene carbon attached to iodine (ICH₂).
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δ ~ 15 ppm: The methyl carbons of the ethoxy groups (OCH₂CH₃).
IR Spectroscopy (Predicted):
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2975-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
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1150-1050 cm⁻¹ (strong): C-O stretching vibrations characteristic of the acetal group.[4]
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~500 cm⁻¹ (medium): C-I stretching vibration.[4]
Safety, Handling, and Storage
A comprehensive Safety Data Sheet (SDS) for 1,1-diethoxy-4-iodobutane is not widely available. Therefore, a conservative approach to safety is imperative, based on the known hazards of iodoalkanes and acetals.
Hazard Assessment:
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Iodoalkane Moiety: Alkyl iodides are generally considered to be irritants and potentially harmful. They can be lachrymatory and may cause skin and respiratory tract irritation.[2] Upon heating, they can release toxic iodide vapors.[2]
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Acetal Moiety: Acetals are generally considered to be of low toxicity. However, many organic solvents are volatile and can be absorbed through the skin or inhaled.[5]
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Flammability: The compound is expected to be a combustible liquid.
Safe Handling Workflow
